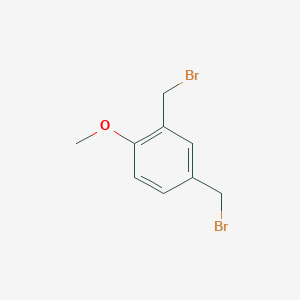
Benzene, 2,4-bis(bromomethyl)-1-methoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 2,4-bis(bromomethyl)-1-methoxy-: is an organic compound with a benzene ring substituted with two bromomethyl groups at the 2 and 4 positions and a methoxy group at the 1 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 2,4-bis(bromomethyl)-1-methoxy- typically involves the bromination of a precursor compound. One common method is the bromination of 2,4-dimethyl-1-methoxybenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: Benzene, 2,4-bis(bromomethyl)-1-methoxy- can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.
Reduction Reactions: Reduction of the bromomethyl groups can yield the corresponding methyl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic medium.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products:
Substitution: 2,4-bis(hydroxymethyl)-1-methoxybenzene.
Oxidation: 2,4-bis(formyl)-1-methoxybenzene or 2,4-bis(carboxy)-1-methoxybenzene.
Reduction: 2,4-dimethyl-1-methoxybenzene.
Aplicaciones Científicas De Investigación
Chemistry: Benzene, 2,4-bis(bromomethyl)-1-methoxy- is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of polymers, pharmaceuticals, and agrochemicals.
Biology and Medicine: In biological research, this compound can be used to study the effects of brominated aromatic compounds on biological systems. It may also be explored for its potential as a precursor in the synthesis of biologically active molecules.
Industry: In the industrial sector, Benzene, 2,4-bis(bromomethyl)-1-methoxy- is used in the production of flame retardants, plasticizers, and other specialty chemicals. Its brominated structure imparts desirable properties such as thermal stability and resistance to degradation.
Mecanismo De Acción
The mechanism by which Benzene, 2,4-bis(bromomethyl)-1-methoxy- exerts its effects depends on the specific application. In chemical reactions, the bromomethyl groups act as reactive sites for nucleophilic attack, facilitating the formation of new bonds. In biological systems, the compound’s interactions with cellular components would depend on its ability to penetrate cell membranes and its reactivity with biomolecules.
Comparación Con Compuestos Similares
- Benzene, 2,4-bis(bromomethyl)-1-(trifluoromethoxy)-
- Benzene, 2,4-bis(bromomethyl)-1-(triazol-1-yl)-
Comparison: Benzene, 2,4-bis(bromomethyl)-1-methoxy- is unique due to the presence of the methoxy group, which can influence its reactivity and solubility. Compared to its trifluoromethoxy and triazol-1-yl analogs, the methoxy derivative may exhibit different electronic properties and steric effects, making it suitable for specific applications where these properties are advantageous.
Propiedades
IUPAC Name |
2,4-bis(bromomethyl)-1-methoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Br2O/c1-12-9-3-2-7(5-10)4-8(9)6-11/h2-4H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAQSNCKYBZZMKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CBr)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Br2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














